molecular formula C12H20N2O3Si B3029083 2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione CAS No. 52-30-2

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione

Cat. No.: B3029083
CAS No.: 52-30-2
M. Wt: 268.38 g/mol
InChI Key: XPCKHMSVEPMTSS-UHFFFAOYSA-N
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Description

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(55)undecane-1,3,5-trione is a unique organosilicon compound with a spirocyclic structure It is characterized by the presence of silicon, nitrogen, and oxygen atoms within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione typically involves the reaction of a silicon-containing precursor with nitrogen-containing reagents under controlled conditions. One common method involves the use of 8,8-dimethyl-2,4-diaza-8-silaspiro(5.5)undecane-1,3,5-trione as a starting material, which is then subjected to further chemical modifications to introduce the ethyl group at the 11th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.

Scientific Research Applications

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.5)undecane-1,3,5-trione
  • 2,4-Diaza-8-silaspiro(5.5)undecane-1,3,5-trione

Uniqueness

2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione is unique due to the presence of the ethyl group at the 11th position, which may confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

11-ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3Si/c1-4-8-5-6-18(2,3)7-12(8)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCKHMSVEPMTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC[Si](CC12C(=O)NC(=O)NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018913
Record name NSC 96883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-30-2
Record name NSC 96883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 96883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 2
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 3
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 4
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 5
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione
Reactant of Route 6
2,4-Diaza-8,8-dimethyl-11-ethyl-8-silaspiro(5.5)undecane-1,3,5-trione

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